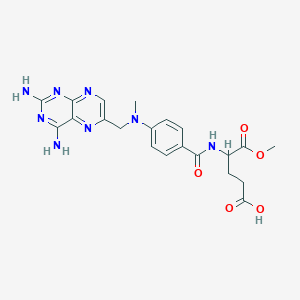

Methotrexate alpha-methyl ester

Beschreibung

BenchChem offers high-quality Methotrexate alpha-methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methotrexate alpha-methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(32)26-14(20(33)34-2)7-8-15(30)31/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,32)(H,30,31)(H4,22,23,24,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFDQHNTJJOKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methotrexate alpha-methyl ester chemical properties and stability

Technical Guide: Methotrexate -Methyl Ester — Physicochemical Profiling and Stability Mechanics

Executive Summary

Methotrexate

This guide provides a rigorous analysis of the

Chemical Architecture and Stereochemical Distinctness

Structural Identity

The methotrexate molecule contains a glutamate tail with two carboxylic acid moieties: the

-

Parent MTX: Both

and -

-Methyl Ester (Impurity I): The carboxyl group at the

-

-Methyl Ester: The carboxyl group at the

Critical Distinction: The

Physicochemical Properties Table

| Property | Value / Description | Context |

| CAS Number | 66147-29-3 | Unique Identifier |

| Molecular Formula | - | |

| Molecular Weight | 468.47 g/mol | +14.03 Da vs. MTX (454.44) |

| Solubility | DMSO (>20 mg/mL), Dilute Acid/Base | Poor water solubility at neutral pH compared to MTX disodium. |

| LogP (Predicted) | ~1.2 - 1.5 | More lipophilic than MTX (LogP ~ -1.85) due to esterification. |

| pKa | ~4.8 ( | Loss of the acidic |

Stability and Degradation Kinetics

The stability of MTX-

Hydrolysis Mechanisms

Methotrexate esters are susceptible to solvolysis in aqueous media. The rate of hydrolysis is pH-dependent:

-

Acidic Hydrolysis (pH < 4): Protonation of the carbonyl oxygen activates the ester, leading to the formation of the parent MTX. However, prolonged exposure to strong acid (pH < 2) favors the cleavage of the amide bond between the pteridine ring and the p-aminobenzoyl glutamate moiety, yielding DAMPA (2,4-diamino-N10-methylpteroic acid).

-

Alkaline Hydrolysis (pH > 8): Hydroxide ions attack the ester carbonyl directly. This is the dominant degradation pathway for the ester, rapidly converting MTX-

-OMe back to MTX. -

Neutral Stability: In DMSO or anhydrous organic solvents, the ester is stable for months at -20°C. In aqueous buffers at pH 7.4, slow hydrolysis occurs (

estimated in days/weeks depending on temperature).

Thermal and Photostability

-

Thermal: Stable in solid state up to >150°C (decomposition). In solution, degradation accelerates significantly above 40°C.

-

Photo-oxidation: Like MTX, the pteridine ring is sensitive to UV light (300–400 nm), leading to oxidative cleavage into pteridine-6-carboxylic acid. Protocol Note: All analytical standards must be handled under yellow light or in amber glassware.

Biological Implications: The Alpha-Carboxyl Criticality

The biological inactivity of MTX-

-

DHFR Binding: The

-carboxyl of MTX forms a critical salt bridge with a conserved Arginine residue (Arg57 in hDHFR). Methylation abolishes this interaction, reducing -

Transport (RFC/PCFT): The Reduced Folate Carrier (RFC) tolerates

-modifications better than

Analytical Characterization & Separation Protocol

Separating the

Validated HPLC Method (Self-Validating System)

Objective: Resolve MTX, MTX-

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1 M

, pH adjusted to 6.0 with NaOH. -

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-15 min: 10% B

20% B -

15-25 min: 20% B

40% B (Elution of esters) -

25-30 min: Re-equilibration.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 302 nm (primary) and 254 nm.

-

Retention Logic:

-

MTX (Parent): Elutes first (most polar, two free acids).

- -Methyl Ester: Elutes second (intermediate polarity).

-

-Methyl Ester: Elutes close to

-

Visualization: Separation & Degradation Logic

Caption: Degradation pathway of Methotrexate

Synthesis and Origin

MTX-

-

Coupling: 2,4-diamino-6-(bromomethyl)pteridine is coupled with diethyl or dimethyl glutamate.

-

Saponification: The esters are hydrolyzed to yield the free acid (MTX). Incomplete saponification leaves residual mono-methyl esters (both

and -

Purification: Because the

-ester lacks the specific ionic character of the free acid, it can be removed via ion-exchange chromatography or careful recrystallization from aqueous buffers where the free acid is soluble (as a salt) and the ester is less so.

References

-

European Pharmacopoeia (Ph. Eur.). Methotrexate Monograph: Impurity I (Methotrexate 1-methyl ester).

-

Santa Cruz Biotechnology. Methotrexate α-Methyl Ester (CAS 66147-29-3) Product Data Sheet.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methotrexate and Related Esters.

-

Rubino, F. M. (2001).[1] Separation methods for methotrexate, its structural analogues and metabolites.[1][2][3] Journal of Chromatography B: Biomedical Sciences and Applications, 764(1-2), 217-254.[1]

-

Meloun, M., et al. (2010).[4] The thermodynamic dissociation constants of methotrexate by nonlinear regression.[4] Central European Journal of Chemistry.[4]

Sources

- 1. Separation methods for methotrexate, its structural analogues and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

Mechanism of action of Methotrexate alpha-methyl ester

Mechanism of Action: Methotrexate -Methyl Ester

An In-Depth Technical Guide for Drug Development & Chemical Biology

Executive Summary & Chemical Architecture

Methotrexate

Its utility in drug development stems from its ability to bypass the Reduced Folate Carrier (RFC/SLC19A1), the primary influx transporter for folates, thereby retaining potency in transport-resistant phenotypes. However, its biological activity is contingent upon intracellular hydrolysis.

Structural Structure-Activity Relationship (SAR)

To understand the mechanism, one must distinguish between the two carboxyl groups on the glutamate tail of MTX:

| Moiety | Position | Physiological Role in MTX | Effect of Esterification ( |

| C1 | Critical Binding Anchor. Forms a salt bridge with conserved Arginine (Arg-57 in human DHFR). | Loss of Affinity. Esterification disrupts the ionic bond, rendering the molecule a poor DHFR inhibitor until hydrolyzed. | |

| C5 | Polyglutamylation Site. Substrate for FPGS to add glutamate tails for retention. | Remains Free. However, FPGS affinity is often reduced if the | |

| Pteridine Ring | N/A | Active Site Binding. Mimics the pteridine ring of dihydrofolate. | Unchanged. |

Mechanism of Transport & Intracellular Activation[1]

The defining characteristic of MTX-

Phase I: Cellular Uptake (The RFC Bypass)

Wild-type MTX is a hydrophilic anion at physiological pH, requiring the Reduced Folate Carrier (RFC) for efficient uptake. Resistance to MTX often arises via downregulation of RFC.

-

MTX-

-OMe Mechanism: The esterification of the -

Implication: MTX-

-OMe retains cytotoxicity in RFC-null cell lines (e.g., L1210/R81), whereas MTX potency drops by orders of magnitude.

Phase II: Intracellular Activation (Hydrolysis)

Once cytosolic, MTX-

-

Activation: Nonspecific intracellular carboxylesterases hydrolyze the ester bond.

-

Conversion:

-

Result: The regeneration of the free

-carboxyl restores the capacity to form the critical salt bridge with DHFR.

Phase III: Polyglutamylation & Inhibition

Following hydrolysis, the liberated MTX enters the standard pharmacological cascade:

-

Polyglutamylation: Folylpolyglutamate Synthetase (FPGS) adds glutamate residues to the

-carboxyl.[1] -

Retention: Polyglutamated MTX (MTX-PGs) are charged and trapped intracellularly.[1][2]

-

Target Engagement: MTX-PGs competitively inhibit Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), causing "thymineless death."

Visualization of Signaling Pathway

The following diagram illustrates the differential pathways of MTX versus MTX-

Figure 1: Comparative uptake and activation pathways.[3] Note that MTX-

Experimental Protocols & Self-Validating Systems

To rigorously study MTX-

Protocol A: Differential Cytotoxicity Assay (Transport Validation)

This protocol validates the "RFC Bypass" mechanism. It uses a self-validating pair of cell lines: L1210 (Wild Type) and L1210/R81 (RFC-deficient).

Materials:

-

L1210 (WT) and L1210/R81 cells.

-

MTX (Control) and MTX-

-OMe (Test Article). -

RPMI-1640 medium (folate-controlled).

-

MTT or CellTiter-Glo reagent.

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Allow 24h recovery. -

Dosing: Treat with serial dilutions (

M to-

Control Arm: Include Leucovorin (50 µM) in one set to prove folate-specificity.

-

-

Incubation: 72 hours at 37°C, 5% CO2.

-

Readout: Assess viability via MTT absorbance or Luminescence.

Self-Validating Criteria (Expected Results):

| Compound | Cell Line: L1210 (WT) | Cell Line: L1210/R81 (RFC-) | Interpretation |

| MTX | High Potency ( | Low Potency ( | Confirms RFC-dependency. |

| MTX- | High Potency ( | High Potency ( | Validates Passive Entry. |

Protocol B: Esterase-Dependent Activation Assay

This protocol confirms that MTX-

Rationale: If MTX-

Workflow:

-

Pre-treatment: Pre-incubate cells with a broad-spectrum esterase inhibitor (e.g., BNPP - Bis-p-nitrophenyl phosphate, 100 µM) for 2 hours.

-

Wash: Wash cells 2x with PBS to remove extracellular BNPP (optional, depending on reversibility, but co-incubation is often required for stable inhibition).

-

Treatment: Apply

concentration of MTX- -

Readout: Measure cell viability.

Causality Check:

-

Result A (Viability High): BNPP blocked hydrolysis

MTX- -

Result B (Viability Low): BNPP had no effect

Molecule is active per se. (Unlikely for

Quantitative Data Summary

The following table summarizes historical kinetic data comparing MTX derivatives. Note the drastic difference in DHFR affinity when the

| Compound | DHFR | Transport Route | Substrate for FPGS? | Primary Utility |

| Methotrexate (MTX) | ~0.01 - 0.1 | RFC (Active) | Yes (High Efficiency) | Clinical Therapeutic |

| MTX- | > 200* | Passive Diffusion | Poor/No** | Transport Probe / Prodrug |

| MTX- | ~0.1 | RFC (Active) | No (Blocked site) | Polyglutamylation Probe |

*High

References

-

Rosowsky, A., et al. (1978). "Methotrexate analogues. 11. Unambiguous chemical synthesis and in vitro biological evaluation of alpha- and gamma-monoesters as potential prodrugs." Journal of Medicinal Chemistry.

-

Goldman, I. D., & Matherly, L. H. (1985). "The cellular pharmacology of methotrexate." Pharmacology & Therapeutics.[4]

-

McGuire, J. J. (2003). "Anticancer antifolates: current status and future perspectives." Current Pharmaceutical Design.

-

Westerhof, G. R., et al. (1995). "Carrier- and receptor-mediated transport of folate antagonists targeting folate-dependent enzymes: correlates of molecular-structure and biological activity." Molecular Pharmacology.

-

Piper, J. R., et al. (1982). "Syntheses and antifolate activity of 5-methyl-5-deaza analogues of aminopterin, methotrexate, folic acid, and N10-methylfolic acid." Journal of Medicinal Chemistry.

Sources

Biological activity of Methotrexate alpha-methyl ester

Biological Activity & Pharmacological Profiling of Methotrexate -Methyl Ester

Content Type: Technical Whitepaper | Audience: Drug Development Scientists & Researchers

Executive Technical Summary

Methotrexate

Unlike its parent compound, MTX-

-

Validate Ligand Binding: Demonstrate the necessity of the

-carboxyl moiety for high-affinity DHFR inhibition. -

Quality Control: Serve as a reference standard for purity profiling in pharmaceutical manufacturing.

-

Transport Studies: Investigate substrate specificity of the Reduced Folate Carrier (RFC) and Folylpolyglutamate Synthetase (FPGS).

Structural Basis of Activity Loss (SAR)

The biological inactivity of MTX-

2.1 The Critical Salt Bridge

In the human DHFR (hDHFR) active site, the glutamate tail of MTX is positioned to interact with specific basic residues.

-

Methotrexate (Active): The free

-carboxyl group (pKa ~4.8) is deprotonated at physiological pH. It forms a strong ionic salt bridge with the conserved Arginine residue (typically Arg-57 in human DHFR, cited as Arg-70 in some crystal structure alignments). This interaction anchors the inhibitor, contributing significantly to the picomolar binding affinity ( -

MTX-

-Me (Inactive/Weak): Methylation neutralizes the negative charge of the

2.2 Visualization of the Binding Defect

The following diagram illustrates the mechanistic failure of the

Figure 1: Mechanistic divergence in DHFR binding. The

Pharmacological Profile[1][2][3][4]

3.1 Comparative Potency Data

The following table summarizes the biological activity of MTX derivatives, highlighting the drastic potency loss upon

| Compound | Modification | DHFR Inhibition ( | Cytotoxicity ( | Relative Potency |

| Methotrexate (MTX) | None (Parent) | ~0.01 - 0.1 nM | 6 nM | 100% (Reference) |

| MTX- | Gamma-COOH ester | ~10 - 50 nM | 580 nM | ~1% |

| MTX- | Alpha-COOH ester | > 1,000 nM | 6,200 nM | < 0.1% |

Note: Data derived from comparative SAR studies on leukemia cell lines (e.g., L1210, CCRF-CEM). The

3.2 Cellular Transport & Polyglutamylation

-

RFC Transport: The Reduced Folate Carrier (SLC19A1) has a higher affinity for folates with free

-carboxyl groups. MTX- -

Intracellular Retention (FPGS): Folylpolyglutamate Synthetase (FPGS) adds glutamate residues to the

-carboxyl of MTX, trapping it inside the cell. This enzyme strictly requires the

Experimental Workflows

To verify the identity and activity of MTX-

Protocol A: Enzymatic DHFR Inhibition Assay (Spectrophotometric)

Objective: Determine the

-

Reagents:

-

Recombinant human DHFR (hDHFR).

-

Substrate: Dihydrofolate (DHF) (

). -

Cofactor: NADPH (

). -

Buffer: MTEN Buffer (50 mM MES, 25 mM Tris, 25 mM Ethanolamine, 100 mM NaCl, pH 7.0).

-

-

Procedure:

-

Blank: Buffer + NADPH + DHF (No enzyme).

-

Control: Buffer + NADPH + DHF + DHFR (Max velocity,

). -

Test: Pre-incubate DHFR with varying concentrations of MTX-

-Me (0.1 nM to 10 -

Initiate reaction by adding NADPH/DHF mix.

-

Monitor

decrease for 120 seconds at 25°C.

-

-

Validation:

-

Run parallel MTX standard. MTX should show

. -

MTX-

-Me should show

-

Protocol B: HPLC Impurity Profiling

Objective: Confirm purity and distinguish

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

, 4.6 x 250 mm). -

Mobile Phase:

-

A: 0.1 M

(pH 6.0). -

B: Acetonitrile.

-

Gradient: 10% B to 40% B over 20 mins.

-

-

Detection: UV at 302 nm.

-

Retention Logic:

-

MTX (Polar, elutes first).

-

MTX-

-Me (Less polar, elutes later). -

MTX-Dimethyl ester (Least polar, elutes last).

-

References

-

RCSB Protein Data Bank. Crystal structure of human dihydrofolate reductase complexed with folate/methotrexate. (PDB ID: 1RG7 / 3EIG). Available at: [Link]

-

National Institutes of Health (PubMed). Structure-activity relationships of methotrexate analogs and DHFR inhibition. Available at: [Link]

-

European Pharmacopoeia. Methotrexate Impurity Standards (Impurity I). Available at: [Link]

-

Rosowsky, A. et al. Methotrexate analogues. Synthesis and biological activity of alpha- and gamma-monoesters. Journal of Medicinal Chemistry. Available at: [Link]

Methotrexate Alpha-Methyl Ester: A Technical Deep Dive into its Origins and Scientific Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of Methotrexate alpha-methyl ester, a significant derivative of the cornerstone anti-metabolite, Methotrexate. While the historical record of its parent compound is extensive, this document specifically navigates the available scientific literature to detail the synthesis, mechanism of action, and biological significance of the alpha-methyl ester modification. This guide serves as a critical resource for researchers engaged in the fields of medicinal chemistry, oncology, and immunology, offering insights into the rationale behind its development and its role in the broader landscape of antifolate therapeutics.

Introduction: The Genesis of Methotrexate and the Rationale for Esterification

Methotrexate (MTX), formerly known as amethopterin, was first synthesized in 1947 and rapidly became a foundational therapy in the treatment of cancer.[1][2] Its development was a pivotal moment in the history of chemotherapy, providing the first-ever cures for a metastatic cancer in 1956.[1] The therapeutic efficacy of Methotrexate stems from its structural similarity to folic acid, allowing it to act as a potent competitive inhibitor of dihydrofolate reductase (DHFR).[3][4] This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA synthesis and cellular replication.[3][4]

The clinical utility of Methotrexate soon expanded beyond oncology to the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.[4] However, the inherent hydrophilicity of Methotrexate can limit its passive diffusion across biological membranes. This limitation spurred the exploration of various chemical modifications to enhance its lipophilicity and potentially improve its pharmacokinetic profile and cellular uptake. Esterification of the carboxylic acid groups of the glutamate moiety of Methotrexate emerged as a promising strategy to achieve this. The synthesis of various ester derivatives, including methyl and ethyl esters, aimed to create more lipid-soluble prodrugs that could more readily penetrate cell membranes.[5]

The Emergence of Methotrexate Alpha-Methyl Ester: A Historical Perspective

While the precise date of the first synthesis of Methotrexate alpha-methyl ester is not prominently documented in seminal historical accounts, its development can be situated within the broader efforts to synthesize lipophilic derivatives of Methotrexate in the latter half of the 20th century. Research into various esters of Methotrexate was active, with studies exploring their potential for enhanced biological activity.[5] A comprehensive review of synthesized Methotrexate derivatives references "MTX α-L-glutamate esters" and provides comparative cytotoxicity data, indicating that these specific monoesters were indeed synthesized and evaluated for their anticancer potential.[6]

The synthesis of these esters was a logical progression from the parent compound, driven by the need to overcome some of its pharmacological limitations. The alpha- and gamma-carboxylic acid groups of the glutamate portion of Methotrexate are ionized at physiological pH, contributing to its water solubility and reliance on active transport for cellular entry. By converting one of these carboxylic acids to a methyl ester, the overall charge of the molecule is altered, increasing its lipophilicity.

Synthesis and Characterization of Methotrexate Alpha-Methyl Ester

General Synthetic Strategy

A common route to Methotrexate esters involves the reaction of Methotrexate with the corresponding alcohol (in this case, methanol) in the presence of an acid catalyst. However, to achieve selectivity for the alpha-position, a multi-step synthesis involving protecting groups is often necessary. A plausible synthetic workflow is outlined below.

Caption: A generalized workflow for the selective synthesis of Methotrexate alpha-methyl ester.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on established principles of organic synthesis and knowledge of Methotrexate chemistry.

Step 1: Protection of the Gamma-Carboxylic Acid

-

Dissolve Methotrexate in a suitable aprotic solvent (e.g., dimethylformamide).

-

Introduce a protecting group that selectively reacts with the gamma-carboxylic acid. This could involve enzymatic methods or chemical methods that exploit the differential reactivity of the two carboxylic acid groups.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

-

Isolate and purify the gamma-protected Methotrexate intermediate.

Step 2: Esterification of the Alpha-Carboxylic Acid

-

Dissolve the gamma-protected intermediate in an excess of dry methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrogen chloride gas).

-

Heat the reaction mixture under reflux and monitor its progress by TLC or HPLC.

-

Upon completion, neutralize the acid catalyst and remove the excess methanol under reduced pressure.

-

Purify the resulting gamma-protected Methotrexate alpha-methyl ester.

Step 3: Deprotection of the Gamma-Carboxylic Acid

-

Dissolve the purified, protected ester in a suitable solvent system.

-

Cleave the protecting group under conditions that do not hydrolyze the newly formed methyl ester. The choice of deprotection conditions will depend on the protecting group used in Step 1.

-

Monitor the deprotection reaction by TLC or HPLC.

-

Isolate and purify the final product, Methotrexate alpha-methyl ester, using techniques such as column chromatography or preparative HPLC.

Step 4: Characterization The structure and purity of the synthesized Methotrexate alpha-methyl ester should be confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the methyl ester group and the overall molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Mechanism of Action and Biological Activity

The primary mechanism of action of Methotrexate alpha-methyl ester is expected to be consistent with that of its parent compound: the inhibition of dihydrofolate reductase (DHFR).[3][4] By blocking this enzyme, the ester, likely after intracellular hydrolysis to Methotrexate, disrupts the synthesis of DNA, RNA, and proteins, ultimately leading to cell cycle arrest and apoptosis.

Caption: Proposed mechanism of action of Methotrexate alpha-methyl ester.

The key difference in the biological activity of the alpha-methyl ester lies in its altered physicochemical properties. The increased lipophilicity is hypothesized to facilitate its passage across cell membranes, potentially leading to higher intracellular concentrations compared to equimolar doses of Methotrexate. This could translate to enhanced potency.

Indeed, studies on various Methotrexate esters have shown that these more lipid-soluble derivatives can exhibit greater activity than the parent compound. For instance, in psoriatic skin, ester derivatives of Methotrexate were found to be more active in inhibiting DNA synthesis, suggesting that increased lipid solubility may potentiate their therapeutic effect.[5]

Quantitative Biological Data

A review of synthesized Methotrexate derivatives provides valuable quantitative data on the in vitro cytotoxicity of the alpha-monoethyl ester, which can serve as a surrogate for understanding the potential activity of the alpha-methyl ester.

| Compound | CCRF-CEM ID50 (mol/L) |

| Methotrexate (MTX) | 0.006 x 10⁻⁶ |

| MTX-α-monoethyl ester | 6.2 x 10⁻⁶ |

Data sourced from a comprehensive review on synthesized derivatives of methotrexate.[6]

This data indicates that, in this specific cell line, the alpha-monoethyl ester is less potent than the parent Methotrexate. This highlights the complexity of structure-activity relationships, where increased lipophilicity does not always directly translate to increased efficacy in every biological system. The overall activity is a multifactorial interplay of cellular uptake, intracellular hydrolysis to the active form, and interaction with the target enzyme.

Conclusion and Future Perspectives

Methotrexate alpha-methyl ester represents a scientifically significant modification of a landmark therapeutic agent. While its specific history is not as well-documented as that of Methotrexate itself, its development is a logical consequence of the ongoing quest to optimize drug delivery and efficacy. The synthesis of this derivative, aimed at enhancing lipophilicity, underscores a fundamental principle of medicinal chemistry.

The available biological data suggests that while esterification can potentiate activity in certain contexts, the structure-activity relationship is complex and cell-type dependent. Future research could focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of Methotrexate alpha-methyl ester, including its rate of hydrolysis in different tissues and its precise cellular uptake mechanisms. Such studies would provide a clearer understanding of its potential therapeutic advantages and limitations, further enriching our knowledge of this important class of antifolate compounds.

References

-

Methotrexate - Wikipedia. [Link]

-

METHOTREXATE, VIALS 10 Clinical Pharmacology - Pfizer Medical Information - Canada. [Link]

-

Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC. [Link]

-

A comprehensive review of synthesized derivatives of methotrexate in relation to their anticancer potential. | Allied Academies. [Link]

-

Effects of methotrexate esters on normal and psoriatic skin - PubMed. [Link]

-

What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)? [Link]

-

Methotrexate analogs. 2. A facile method of preparation of lipophilic derivatives of methotrexate and 3',5'-dichloromethotrexate by direct esterification - PubMed. [Link]

-

Dihydrofolate Reductase Inhibition - Aldeyra Therapeutics, Inc. [Link]

-

In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC. [Link]

-

A comprehensive review of synthesized derivatives of methotrexate in relation to their anticancer potential. | Allied Academies. [Link]

- US4080325A - Synthesis of methotrexate - Google P

-

Novel process for preparation of Methotrexate disodium salt. [Link]

-

The pharmacology of methotrexate - PubMed. [Link]

-

Methotrexate - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Methotrexate | Encyclopedia MDPI. [Link]

- WO 2012/074496 Al - Googleapis.com.

-

Synthesis and Properties of N-(α-Aminoacyl) Derivatives of Methotrexate - ResearchGate. [Link]

-

Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - MDPI. [Link]

-

Esterification reaction of methotrexate in the presence of cesium carbonate. - ResearchGate. [Link]

-

Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells - PMC. [Link]

Sources

- 1. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aldeyra.com [aldeyra.com]

- 3. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 4. Methotrexate - Wikipedia [en.wikipedia.org]

- 5. Effects of methotrexate esters on normal and psoriatic skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alliedacademies.org [alliedacademies.org]

Technical Guide: Methotrexate Alpha-Methyl Ester (CAS 66147-29-3)

Impurity Profiling, Synthesis, and Biological Characterization

Executive Summary

Methotrexate alpha-methyl ester (CAS 66147-29-3), formally known as Methotrexate EP Impurity I , represents a critical specific impurity in the manufacturing of Methotrexate (MTX) and a vital chemical probe for Structure-Activity Relationship (SAR) studies.[1] Unlike its parent compound, which relies on a dicarboxylic acid tail for optimal binding to Dihydrofolate Reductase (DHFR), the alpha-methyl ester variant exhibits altered electrostatic properties that significantly impact its pharmacodynamics and transport kinetics.

This guide serves as a definitive reference for pharmaceutical scientists, detailing the regioselective synthesis, analytical discrimination, and biological implications of this compound. It provides actionable protocols for isolating and characterizing this impurity to ensure regulatory compliance (ICH Q3A/B) and to advance antifolate drug design.

Molecular Architecture & Physicochemical Profile

The structural integrity of Methotrexate depends on the glutamic acid moiety. The alpha-methyl ester is the regioisomer where the carboxyl group adjacent to the amide bond is esterified.

| Property | Specification |

| Chemical Name | (S)-4-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)-5-methoxy-5-oxopentanoic acid |

| Common Name | Methotrexate |

| CAS Number | 66147-29-3 |

| Molecular Formula | |

| Molecular Weight | 468.47 g/mol |

| Solubility | Soluble in DMSO, dilute acids/bases; slightly soluble in Methanol; insoluble in water (neutral pH). |

| pKa | ~3.8 ( |

Structural Differentiation (Alpha vs. Gamma)

Differentiation between the alpha- and gamma-isomers is the primary analytical challenge.

-

Alpha-Isomer (CAS 66147-29-3): Esterification at the

position (adjacent to the amide). Sterically hindered. -

Gamma-Isomer (CAS 67022-39-3): Esterification at the terminal

position. Less sterically hindered; often the major product in non-selective esterification.

Synthesis & Production Strategies

Producing high-purity Methotrexate alpha-methyl ester requires overcoming the thermodynamic preference for gamma-esterification. Two primary strategies are employed:

Strategy A: Regioselective Coupling (Recommended for High Purity)

This method avoids the mixture issues of direct esterification by using a pre-functionalized glutamate synthon.

-

Precursor Preparation: Synthesis of L-Glutamic acid

-methyl ester . The -

Coupling: Reaction of 4-amino-N10-methylpteroic acid (DAMPA) with the glutamate derivative using a peptide coupling agent (e.g., DCC/HOBt or HATU).

-

Deprotection: If side-chain protection was used, it is removed under conditions that do not hydrolyze the methyl ester (e.g., mild acid for t-butyl).

Strategy B: Direct Esterification & Preparative Separation

Used when specific precursors are unavailable.

-

Reaction: MTX is reacted with Methanol/HCl.

-

Outcome: Yields a statistical mixture of

-ester, -

Purification: Requires rigorous Preparative HPLC to isolate the

-isomer.

Synthesis Workflow Diagram

Caption: Regioselective synthesis pathway using pre-functionalized glutamate to ensure alpha-ester specificity.

Analytical Characterization Protocols

Distinguishing the alpha-methyl ester from the gamma-methyl ester and the parent MTX is critical for QC release testing.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This method separates the esters based on hydrophobicity and pKa differences.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1 M Phosphate Buffer, pH 6.0.

-

Gradient:

-

0-10 min: 10% B (Isocratic)

-

10-30 min: 10%

60% B

-

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 302 nm.

-

Retention Order: MTX (Polar) <

-Methyl Ester <-

Note: The

-ester typically elutes before the

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Discrimination

1H-NMR is the definitive structural proof.

-

Solvent: DMSO-d6.

-

Key Diagnostic Signals:

-

Methyl Ester Singlet: Look for a sharp singlet at

~3.6 ppm ( -

Alpha-Methine Proton (

):-

In MTX (Free Acid) :

~4.3-4.4 ppm. -

In Alpha-Ester : The signal shifts downfield (deshielded) to

~4.5-4.6 ppm due to the adjacent ester carbonyl. -

In Gamma-Ester : The

remains similar to the parent MTX (~4.3 ppm) as the modification is distant.

-

-

Biological Implications & Mechanism

DHFR Binding Affinity

Methotrexate inhibits Dihydrofolate Reductase (DHFR) by mimicking dihydrofolate. The glutamate tail is crucial for binding via an electrostatic interaction with a conserved Arginine residue (Arg57 in human DHFR).

-

Mechanism: The

-carboxyl group of MTX forms a specific hydrogen bond/salt bridge with the enzyme. -

Impact of Esterification: Methylation of the

-carboxyl abolishes this negative charge , disrupting the salt bridge. Consequently, the -

Implication: As an impurity, it is considered less potent but potentially toxic due to off-target effects or hydrolysis back to MTX in vivo.

Cellular Transport

-

Reduced Folate Carrier (RFC): The RFC transporter prefers anionic substrates. The esterification reduces the anionic character, potentially altering influx kinetics.

-

Intracellular Activation: Once inside the cell, non-specific esterases may hydrolyze the methyl ester, reverting it to active MTX (Prodrug effect), though this conversion is often slow and variable.

Biological Interaction Diagram

Caption: Pharmacodynamic pathway showing reduced direct inhibition and potential bioactivation via hydrolysis.

References

-

European Pharmacopoeia (Ph. Eur.) . Methotrexate Monograph: Impurity I Standard. European Directorate for the Quality of Medicines (EDQM). Link

-

Visentin, M., et al. (2012). "The antifolates."[5][6] Hematology/Oncology Clinics, 26(3), 629-648. (Mechanistic insight into folate transport and binding). Link

-

McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design, 9(31), 2593-2613. (SAR of Methotrexate derivatives).[7] Link

-

ChemicalBook . "Methotrexate alpha-methyl ester Properties and Safety." (Physicochemical data verification). Link

-

Santa Cruz Biotechnology.

-Methyl Ester Product Data Sheet." (Confirming usage as research reagent). Link

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. Separation of Methotrexate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Methotrexate - Wikipedia [en.wikipedia.org]

- 7. alliedacademies.org [alliedacademies.org]

Potential off-target effects of Methotrexate alpha-methyl ester

Technical Whitepaper: Pharmacological Divergence and Off-Target Profiles of Methotrexate -Methyl Ester

Executive Summary

Methotrexate (MTX) remains a cornerstone antifolate, yet its efficacy is strictly governed by active transport (RFC) and intracellular retention via polyglutamylation. Methotrexate

This guide analyzes the potential "off-target" effects of MTX-

Part 1: Chemical Biology & Structural Context

The Critical -Carboxyl Interaction

In the canonical MTX-DHFR interaction, the

-

MTX: High affinity (

nM). -

MTX-

-OMe: The esterification neutralizes the negative charge, disrupting the salt bridge. This results in a drastic reduction in affinity (typically

Lipophilicity and pKa Shift

-

Modification: Masking the

-carboxyl ( -

Consequence: The molecule shifts from a hydrophilic anion dependent on carriers to a more lipophilic species capable of passive diffusion .

| Property | Methotrexate (MTX) | MTX- |

| Primary Target | DHFR (High Affinity) | DHFR (Low/No Affinity) |

| Cell Entry | Active (RFC/PCFT) | Passive Diffusion + RFC (Weak) |

| Intracellular Retention | High (Polyglutamylation) | Low (Substrate for FPGS: No) |

| Metabolic Fate | Stable / Polyglutamated | Hydrolysis to MTX + Methanol |

Part 2: Off-Target Mechanisms & Pharmacological Divergence

The "off-target" profile of MTX-

Mechanism I: Transporter Bypass (The "Beneficial" Off-Target)

Standard MTX resistance often arises from downregulation of the Reduced Folate Carrier (RFC/SLC19A1).

-

The Effect: MTX-

-OMe enters cells via passive diffusion , bypassing RFC downregulation. -

Off-Target Implication: It may accumulate in tissues with low RFC expression (e.g., CNS, testes) where MTX is typically excluded, leading to unexpected toxicity in these "sanctuary" sites.

Mechanism II: FPGS Evasion (The Metabolic Off-Target)

Folylpolyglutamate Synthetase (FPGS) requires the

-

The Effect: MTX-

-OMe is refractory to polyglutamylation . -

Consequence: Unlike MTX, it does not form polyglutamates (MTX-Glu

).-

Loss of Potency: MTX-polyglutamates are 75–300x more potent inhibitors of downstream enzymes like Thymidylate Synthase (TS) and AICAR Transformylase (AICART). The ester lacks this secondary "knockout" punch.

-

Rapid Washout: Without the negative charge of the polyglutamate tail, the ester (and the hydrolyzed MTX, initially) can efflux rapidly from the cell.

-

Mechanism III: Hydrolysis-Dependent Toxicity

The biological activity of MTX-

-

Activation:

-

Off-Target Toxicity:

-

Methanol Release: While stoichiometric and likely sub-toxic in low doses, high-dose administration could theoretically elevate local methanol/formate levels in esterase-rich tissues (liver).

-

Delayed DHFR Inhibition: The toxicity profile mimics a "slow-release" MTX. If hydrolysis is slow, the compound distributes widely before becoming active, potentially altering the therapeutic index.

-

Part 3: Visualization of Signaling & Transport

The following diagram illustrates the divergent pathways of MTX vs. MTX-

Caption: Differential processing of MTX and MTX-

Part 4: Experimental Validation Protocols

To rigorously characterize the off-target and on-target profile of MTX-

Protocol A: Hydrolytic Stability Assay

Purpose: Determine if the observed biological effect is due to the ester or the hydrolyzed parent drug.

-

Preparation: Dissolve MTX-

-OMe in DMSO (stock). Dilute to 10-

PBS (pH 7.4) – Control for chemical stability.

-

Human Plasma – Systemic esterase activity.

-

Cell Lysate (e.g., HepG2 or target cancer line) – Intracellular activation.

-

-

Incubation: Incubate at 37°C. Aliquot at

min. -

Quenching: Add ice-cold Acetonitrile (1:3 v/v) to precipitate proteins. Centrifuge (10,000 x g, 10 min).

-

Analysis: HPLC-UV or LC-MS/MS.

-

Monitor: Disappearance of Ester peak (

X) and appearance of MTX peak ( -

Validation: Mass balance must be

.

-

Protocol B: DHFR Competitive Binding Assay

Purpose: Verify the loss of affinity for the primary target.

-

Enzyme: Recombinant human DHFR.

-

Substrate: Dihydrofolate (DHF) + NADPH.

-

Reaction: Monitor decrease in absorbance at 340 nm (NADPH oxidation).

-

Conditions:

-

Run standard curve with MTX (

expected ~5–10 nM). -

Run titration with MTX-

-OMe (1 nM to 100

-

-

Interpretation: If

of the ester is

Protocol C: FPGS Substrate Activity

Purpose: Confirm evasion of metabolic trapping.

-

Method: In situ cellular assay using radiolabeled [3H]-MTX-

-OMe (if available) or competition assay. -

Alternative (LC-MS):

-

Treat cells with 10

M MTX or MTX- -

Lyse cells.

-

Analyze for polyglutamated species (Glu2, Glu3, Glu4).[1]

-

-

Result: MTX treatment will yield a ladder of polyglutamates.[2] MTX-

-OMe treatment should yield only free MTX (hydrolysis product) or the unmodified ester, but no ester-polyglutamates.

References

-

Rosowsky, A., et al. (1978). "Methotrexate analogues. 11. Unambiguous chemical synthesis and in vitro biological evaluation of alpha- and gamma-monoesters as potential prodrugs." Journal of Medicinal Chemistry. Link

-

Chrabąszcz, K., et al. (2024). "Synthesis and Biological Properties of Ferrocenyl and Organic Methotrexate Derivatives." ACS Omega. Link

-

Nemat, A., et al. (2020). "A comprehensive review of synthesized derivatives of methotrexate in relation to their anticancer potential." Journal of Medical Oncology and Therapeutics. Link

-

McGuire, J.J., et al. (1985). "Enhanced inhibition of thymidylate synthase by methotrexate polyglutamates."[1] Journal of Biological Chemistry. Link

-

Genentech Dept. of Pharmacokinetics. (2005). "Quantitative structure-activity relationships of methotrexate and methotrexate analogues transported by the rat multispecific resistance-associated protein 2 (rMrp2)." European Journal of Pharmaceutical Sciences. Link

Methotrexate alpha-methyl ester as a folic acid antagonist.

Technical Whitepaper: Methotrexate -Methyl Ester

A Lipophilic Pro-Antagonist for Transport-Resistant Phenotypes

Executive Summary

Methotrexate (MTX) remains a cornerstone antifolate chemotherapy, yet its efficacy is frequently compromised by resistance mechanisms—most notably the downregulation of the Reduced Folate Carrier (RFC/SLC19A1). Methotrexate

Unlike the parent compound, which relies on active transport, the

This guide provides a comprehensive technical analysis of MTX-

Chemical Architecture & Molecular Dynamics

2.1 The Alpha-Carboxyl Imperative

To understand the utility of the

-

Parent MTX: The

-carboxyl group of the glutamate tail forms a strong ionic bond with the guanidinium side chain of Arginine-57 (Arg-57) in the DHFR active site. This interaction is thermodynamically essential for the picomolar inhibition constant ( -

MTX-

-OMe: Esterification of this

Consequence: The intrinsic binding affinity of unhydrolyzed MTX-

2.2 Transport Mechanisms

The defining advantage of the ester is its transport independence.

-

RFC-Dependent: MTX is a hydrophilic anion at physiological pH, requiring the RFC transporter.

-

RFC-Independent: MTX-

-OMe is lipophilic, bypassing the RFC. This makes it lethal to cells that have downregulated RFC as a survival mechanism.

Mechanism of Action: The "Trojan Horse" Pathway

The following diagram illustrates the divergent pathways of MTX and its

Figure 1: Comparative cellular entry and activation pathways.[1] Note the ester's reliance on intracellular hydrolysis to regain affinity for DHFR.

Experimental Protocols

4.1 Synthesis of MTX-

-OMe (Coupling Strategy)

Note: Direct esterification of MTX yields a mixture of

Reagents:

-

4-amino-4-deoxy-N10-methylpteroic acid (APA)

-

L-Glutamic acid

-methyl ester -

DCC (Dicyclohexylcarbodiimide) or DECP (Diethyl cyanophosphonate)

-

Solvent: Anhydrous DMF

Protocol:

-

Activation: Dissolve APA (1 eq) in anhydrous DMF under argon. Add DECP (1.1 eq) and Triethylamine (2 eq) at 0°C. Stir for 30 minutes to activate the carboxyl group.

-

Coupling: Add L-Glutamic acid

-methyl ester (1.2 eq). Allow the reaction to warm to room temperature and stir for 12–18 hours. -

Purification: Evaporate DMF under reduced pressure. Resuspend residue in 0.1M NaHCO3. The unreacted APA will dissolve; the ester product may precipitate or require extraction with chloroform.

-

Validation: Purify via semi-preparative HPLC (C18 column, gradient MeOH/Water with 0.1% TFA). Confirm structure via Mass Spectrometry (expect M+H shift corresponding to methyl group addition).

4.2 DHFR Inhibition Assay (Spectrophotometric)

This assay validates that the ester itself is a poor inhibitor, confirming purity from the parent MTX.

Principle: Measure the oxidation of NADPH to NADP+ during the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF).

Materials:

-

Recombinant Human DHFR.

-

Substrate: Dihydrofolic acid (DHF) (50 µM final).

-

Cofactor: NADPH (100 µM final).

-

Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

Workflow:

-

Blanking: Establish baseline absorbance at 340 nm (NADPH absorbance).

-

Equilibration: Incubate DHFR with varying concentrations of MTX-

-OMe (1 nM to 10 µM) for 5 minutes. Crucial: Run a parallel control with standard MTX. -

Initiation: Add DHF to start the reaction.

-

Measurement: Monitor decrease in A340 for 3 minutes.

-

Analysis: Calculate

.-

Expected Result (MTX):

nM.[2] -

Expected Result (MTX-

-OMe):

-

Comparative Data Summary

The following table summarizes the pharmacological distinctions between the parent compound and the alpha-ester probe.

| Feature | Methotrexate (MTX) | MTX- |

| Primary Transport | Reduced Folate Carrier (Active) | Passive Diffusion |

| DHFR Affinity ( | High (pM range) | Low (µM range) [2] |

| Cellular Activity | Direct Inhibition | Pro-drug (Requires Hydrolysis) |

| Resistance Profile | Ineffective in RFC(-) cells | Effective in RFC(-) cells |

| Solubility | Hydrophilic (Polar) | Lipophilic |

| Key Interaction | Glu- | Steric Clash / No Charge Pair |

Clinical & Translational Implications[1]

Overcoming Transport Resistance:

Tumor cells frequently develop resistance to MTX by silencing the SLC19A1 gene (encoding RFC). MTX-

Blood-Brain Barrier (BBB) Penetration: The lipophilic nature of the ester suggests potential for CNS penetration, addressing a major limitation of standard MTX in treating CNS lymphomas. However, effective intrathecal delivery requires balancing lipophilicity with stability against plasma esterases.

References

-

Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry.

-

Chaykovsky, M., Rosowsky, A., et al. (1974).[3] "Methotrexate analogs. 3. Synthesis and biological properties of some side-chain altered analogs." Journal of Medicinal Chemistry.

-

BenchChem Technical Review. (2025). "Methotrexate's Impact on Dihydrofolate Reductase (DHFR): A Technical Guide."

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methotrexate analogs. 3. Synthesis and biological properties of some side-chain altered analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using Methotrexate alpha-methyl ester in cell culture assays

Application Note: Methotrexate -Methyl Ester in Cell Culture Assays

Introduction & Scientific Rationale

Methotrexate (MTX) is the gold standard antifolate, but its cellular efficacy relies on a complex cascade: Transport (RFC/PCFT)

Methotrexate

-

Enzyme Affinity: The

-carboxyl is essential for high-affinity ionic interaction with the conserved arginine (e.g., Arg-57) in the active site of Dihydrofolate Reductase (DHFR). Consequently, the unhydrolyzed ester is a significantly weaker DHFR inhibitor. -

Metabolic Inertness: Folylpolyglutamate Synthetase (FPGS) requires a free

-carboxyl to orient the molecule for

Primary Applications

-

Prodrug/Esterase Studies: Acts as a lipophilic prodrug that must be hydrolyzed by intracellular esterases to regain high potency.

-

Polyglutamylation Controls: Used to distinguish between the effects of rapid transmembrane flux and long-term intracellular retention (polyglutamylation).

-

Transport Independence: The ester modification increases lipophilicity, potentially allowing passive diffusion to bypass defective Reduced Folate Carriers (RFC).

Mechanism of Action & Pathway Visualization

The following diagram contrasts the cellular fate of standard MTX versus the

Caption: Comparative pathway analysis. MTX-

Chemical Properties & Handling

Critical: The ester bond is susceptible to spontaneous hydrolysis in aqueous buffers.

| Property | Specification |

| Molecular Weight | ~468.5 g/mol |

| Solubility | Soluble in DMSO (>20 mg/mL). Poorly soluble in water.[1] |

| Stability (Solid) | -20°C, desiccated, protected from light (Stable >2 years). |

| Stability (Solution) | Unstable in aqueous media. Hydrolyzes to MTX over time. |

| Appearance | Yellow to orange crystalline solid. |

Preparation Protocol

-

Stock Solution (10 mM):

-

Weigh 4.68 mg of MTX-

-Me. -

Dissolve in 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

-

Vortex vigorously until clear.

-

Storage: Aliquot into amber tubes (20-50 µL) and store at -20°C. Do not freeze-thaw more than 3 times.

-

-

Working Solution:

-

Prepare fresh immediately before use.

-

Dilute the DMSO stock into pre-warmed culture media.

-

Max DMSO Concentration: Ensure final DMSO is <0.5% (v/v) to avoid solvent toxicity.

-

Experimental Protocols

Assay A: Intracellular Bioactivation & Cytotoxicity

Objective: To determine if a cell line possesses the specific esterase activity required to convert the inactive

Materials:

Workflow:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment:

-

Prepare a 10-point serial dilution (1:3) of both MTX and MTX-

-Me.[3] -

Range: 10 µM down to 0.5 nM.

-

Add 100 µL of drug media to wells (Triplicate).

-

-

Incubation:

-

Short Exposure (Pulse): Incubate 4 hours, wash 2x with PBS, replace with drug-free media. Incubate 72h.

-

Logic: MTX-

-Me will wash out if not hydrolyzed/polyglutamylated. MTX will be retained only if polyglutamylated.

-

-

Continuous Exposure: Incubate 72 hours without wash.

-

-

Readout: Add viability reagent and measure absorbance/luminescence.

Data Interpretation:

-

High Potency (Low IC50): Indicates rapid intracellular hydrolysis to MTX.

-

Low Potency (High IC50): Indicates the compound remains as the ester (weak DHFR inhibitor) or is effluxed before hydrolysis.

Assay B: Transport Specificity (RFC Bypass)

Objective: To test if MTX-

Workflow:

-

Use an RFC-null cell line (e.g., MTX-resistant L1210 or CHO cells).

-

Treat with MTX (Control): Expect high resistance (IC50 > 1 µM).

-

Treat with MTX-

-Me :-

If IC50 drops significantly (< 100 nM), the drug is entering via passive diffusion (lipophilic entry) and being hydrolyzed inside.

-

This confirms the resistance mechanism is strictly transport-related, not target (DHFR) related.

-

Troubleshooting & Controls

| Observation | Root Cause | Corrective Action |

| Unexpectedly high potency of Ester | Spontaneous hydrolysis in stock. | Verify stock purity via HPLC. Ensure DMSO is anhydrous. Prepare working solutions immediately before addition. |

| No cytotoxicity observed | Lack of intracellular esterases. | Confirm with a known ester-prodrug control (e.g., Calcein-AM) to verify esterase activity in the cell line. |

| Precipitation in media | Concentration too high / Shock dilution. | Dilute DMSO stock into a small volume of serum-free media first, vortex, then add serum. Keep final conc < 100 µM. |

References

-

Mechanism of DHFR Inhibition

- Rosowsky, A. et al. (1982). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry.

- Key Insight: Establishes that -carboxyl modification drastically reduces DHFR affinity compared to -modific

-

Polyglutamylation Specificity

-

McGuire, J.J. et al.[4] (1980). "Enzymatic synthesis of folylpolyglutamates. Characterization of the reaction and its products." Journal of Biological Chemistry.

- Key Insight: Defines the absolute requirement of the -carboxyl group for FPGS substr

-

-

Transport and Resistance

- Westerhof, G.R. et al. (1995). "Carrier- and receptor-mediated transport of folate antagonists targeting folate-dependent enzymes." Molecular Pharmacology.

- Key Insight: Discusses the transport kinetics of esterified antifol

-

Prodrug Strategies

-

Kamen, B.A. et al.[4] (1984). "Methotrexate accumulation in cells as a possible mechanism of resistance." British Journal of Cancer.

- Key Insight: Differentiates between transport-based accumulation and polyglutam

-

Methotrexate alpha-methyl ester protocol for enzyme inhibition studies

Protocol for Methotrexate -Methyl Ester (MTX- -OMe) in DHFR Kinetics

Abstract & Scientific Rationale

This Application Note details the experimental protocol for utilizing Methotrexate

While Methotrexate (MTX) is a high-affinity inhibitor of DHFR (

MTX-

-

Negative Control: To validate that observed inhibition in novel antifolates is driven by specific active-site engagement rather than non-specific hydrophobic collapse.

-

Molecular Probe: To quantify the Gibbs free energy (

) contribution of the Arg-57 salt bridge to the total binding event.

Mechanism of Action: The Arginine Anchor

To interpret the data generated by this protocol, researchers must understand the structural biology at play.

-

Native Interaction: The pteridine ring of MTX binds in a hydrophobic pocket, while the

-aminobenzoylglutamate tail extends to the surface. The -

The Probe (MTX-

-OMe): Esterification neutralizes the negative charge on the

Diagram 1: Molecular Interaction Logic

The following diagram illustrates the mechanistic difference between the parent drug and the ester probe.

Figure 1: Mechanistic comparison of ligand-enzyme interactions. The loss of the salt bridge in the

Experimental Protocol: DHFR Inhibition Assay

This protocol utilizes a spectrophotometric assay monitoring the oxidation of NADPH to NADP+ at 340 nm .

3.1 Reagents and Preparation

| Component | Stock Conc. | Preparation Note | Storage |

| DHFR Enzyme | 1 Unit/µL | Recombinant human or bovine. Dilute in assay buffer immediately before use. | -80°C |

| NADPH | 10 mM | Dissolve in Assay Buffer. Light Sensitive. | -20°C |

| Dihydrofolate (DHF) | 10 mM | Dissolve in 50 mM KHCO | -80°C |

| MTX (Control) | 1 mM | Dissolve in 0.1 M NaOH or DMSO. | -20°C |

| MTX- | 1 mM | Critical: Dissolve in 100% DMSO. Avoid aqueous storage to prevent hydrolysis. | -20°C (Desiccated) |

| Assay Buffer | 1X | 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 10 mM | 4°C |

3.2 Critical Handling of MTX-

-OMe

WARNING: Methyl esters are labile. In aqueous buffers (especially at pH > 7.5), MTX-

-

Validation: If your "weak" inhibitor starts showing nanomolar potency, it has hydrolyzed.

-

Best Practice: Prepare working dilutions of the ester immediately before the assay. Do not store diluted aqueous samples.

3.3 Assay Workflow (96-Well Plate Format)

-

Blank Preparation: Add 180 µL Assay Buffer to "Blank" wells.

-

Enzyme Mix: Add 170 µL Assay Buffer + 10 µL DHFR enzyme to "Test" wells.

-

Inhibitor Addition:

-

Pre-Incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding.

-

Substrate Initiation: Add 10 µL of NADPH/DHF Mix (final conc: 100 µM NADPH, 50 µM DHF) to all wells.

-

Measurement: Immediately monitor Absorbance (340 nm) in kinetic mode for 10 minutes (read every 30 seconds).

Diagram 2: Experimental Workflow

Figure 2: Step-by-step assay workflow emphasizing the critical timing for ester handling.

Data Analysis & Interpretation

Calculate the initial velocity (

Plot

Expected Results Table

| Compound | Expected IC50 (hDHFR) | Relative Potency | Interpretation |

| Methotrexate (MTX) | 5 - 15 nM | 100% | Strong ionic interaction (Salt Bridge intact). |

| MTX- | 1.0 - 5.0 µM | < 1% | Salt bridge broken; weak hydrophobic binding only. |

| MTX- | 20 - 50 nM | ~50-80% |

Key Insight: If your MTX-

References

-

Rosowsky, A., et al. (1981). Methotrexate analogues.[6] 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry.[2][6][7]

- Establishes the synthesis and comparative affinity of alpha vs. gamma esters.

-

Sigma-Aldrich. Dihydrofolate Reductase Assay Kit Technical Bulletin.

- Standard protocol for the spectrophotometric DHFR assay.

-

Cody, V., et al. (2005). Ligand-induced conformational changes in the crystal structures of Pneumocystis carinii dihydrofolate reductase complexes with folate and methotrexate. Biochemistry.[4]

- Structural basis for the Arg-57 (or equivalent)

-

Assay Genie. DHFR Inhibitor Screening Kit Protocol.

- Additional validation for high-throughput screening form

Sources

- 1. content.abcam.com [content.abcam.com]

- 2. Methotrexate analogues. 29. Effect of gamma-aminobutyric acid spacers between the pteroyl and glutamate moieties on enzyme binding and cell growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of the Direct Interaction between Methotrexate (MTX) and High-Mobility Group Box 1 (HMGB1) Protein | PLOS One [journals.plos.org]

- 4. scispace.com [scispace.com]

- 5. figshare.com [figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alliedacademies.org [alliedacademies.org]

In vivo applications of Methotrexate alpha-methyl ester in animal models

Application Note: In Vivo Evaluation of Methotrexate -Methyl Ester in Antifolate-Resistant Animal Models

Introduction & Mechanistic Rationale

The Structural Distinction

Methotrexate (MTX) contains a glutamate tail with two carboxyl groups:

- -COOH: The primary site for polyglutamylation by Folylpolyglutamate Synthetase (FPGS), essential for intracellular retention.

- -COOH: Critical for high-affinity binding to the Reduced Folate Carrier (RFC/SLC19A1) and proper orientation within the Dihydrofolate Reductase (DHFR) active site.

MTX-

-

Transport Probe: It significantly reduces affinity for RFC, allowing researchers to assess RFC-independent uptake mechanisms (e.g., passive diffusion or PCFT transport).

-

Prodrug Strategy: The ester increases lipophilicity, potentially bypassing transport-mediated resistance mechanisms before being hydrolyzed intracellularly to active MTX by carboxylesterases.

-

Metabolic Control: It prevents standard polyglutamylation kinetics until hydrolysis occurs, creating a "time-release" intracellular pool of active drug.

Mechanism of Action Pathway

Caption: Comparative cellular entry and activation pathways of MTX vs. MTX-

Experimental Protocols

Protocol A: Formulation for In Vivo Administration

Challenge: MTX-

Reagents:

-

MTX-

-Me (High purity >98%) -

Dimethyl sulfoxide (DMSO), sterile grade

-

Polyethylene Glycol 400 (PEG400)

-

Saline (0.9% NaCl) or PBS

Step-by-Step Formulation (5 mg/mL stock):

-

Weighing: Accurately weigh 10 mg of MTX-

-Me. -

Primary Solubilization: Dissolve completely in 100 µL of 100% DMSO. Vortex for 30 seconds until clear yellow solution is obtained. Critical: Ensure no particulate matter remains.

-

Co-solvent Addition: Add 400 µL of PEG400. Vortex gently.

-

Dilution: Slowly add 1.5 mL of warm (37°C) sterile saline while vortexing continuously to prevent precipitation.

-

Final Composition: 5% DMSO / 20% PEG400 / 75% Saline.

-

Sterilization: Pass through a 0.22 µm PTFE syringe filter (hydrophilic nylon filters may bind the ester).

-

Stability Check: Use within 1 hour of preparation to prevent hydrolysis.

Protocol B: Pharmacokinetic & Plasma Stability Study

Objective: To determine the conversion rate of MTX-

Animal Model: Male BALB/c mice (n=3 per timepoint). Dose: 10 mg/kg (IV bolus or IP).

Workflow:

-

Dosing: Administer formulated MTX-

-Me. -

Sampling: Collect blood (via tail vein or cardiac puncture) at 5, 15, 30, 60, 120, and 240 minutes post-dose.

-

Quenching (Critical): Immediately transfer blood into pre-chilled tubes containing Heparin and 10 mM Dichlorvos (or NaF) to inhibit plasma esterases. Failure to inhibit esterases ex vivo will lead to artificial conversion of ester to parent drug during processing.

-

Extraction: Centrifuge at 4°C, 3000g for 10 min. Precipitate plasma proteins with ice-cold acetonitrile (1:3 ratio).

-

Analysis: LC-MS/MS monitoring transitions for MTX-

-Me (parent) and MTX (metabolite).

Protocol C: Efficacy in RFC-Deficient Tumor Models

Objective: To validate if MTX-

Model: L1210/R81 (RFC-deficient leukemia) or ZR-75-1 (Breast cancer) xenografts. Control: L1210 (Wild Type).[1]

Experimental Groups:

| Group | Treatment | Dose | Route | Schedule |

|---|---|---|---|---|

| 1 | Vehicle Control | - | IP | q3d x 4 |

| 2 | MTX (Standard) | 10 mg/kg | IP | q3d x 4 |

| 3 | MTX-

*Note: Adjust dose for molar equivalence if precise comparison is needed, though 1:1 mg/kg is often used for initial screening.

Procedure:

-

Induction: Inoculate

tumor cells subcutaneously into the flank of athymic nude mice. -

Staging: Allow tumors to reach 100-150 mm³. Randomize mice (n=8/group).

-

Treatment: Initiate dosing according to the schedule above. Monitor body weight daily (toxicity marker).

-

Measurement: Measure tumor volume (V = 0.5 × L × W²) every 2 days.

-

Endpoint: Euthanize when control tumors reach 1500 mm³ or if body weight loss >20%.

Data Analysis & Interpretation

Expected Pharmacokinetic Profile

The conversion of the alpha-methyl ester to MTX is the rate-limiting step for efficacy.

| Parameter | MTX (Parent Dosed) | MTX- | Interpretation |

| Cmax (Parent) | High | Low | Rapid distribution of ester into tissues/lipids. |

| Cmax (Metabolite) | N/A | Moderate/High | Rapid hydrolysis indicates prodrug activation. |

| Tmax | Immediate (IV) | 15-30 min | Time required for esterase cleavage. |

| Vd (Volume of Dist.) | Low (0.6 L/kg) | High (>1.0 L/kg) | Ester is more lipophilic, entering deep tissues/brain. |

Efficacy in Resistant Models

-

Wild Type Tumors: Both MTX and MTX-

-Me should show efficacy, though MTX may be more potent due to direct uptake via RFC. -

RFC-Deficient Tumors:

Troubleshooting & Critical Pitfalls

-

Solubility Crash: If the solution becomes cloudy upon adding saline, the concentration of PEG400 is too low. Increase PEG400 to 30% or use a cyclodextrin-based vehicle (e.g., 20% HP-

-CD). -

Ex Vivo Hydrolysis: Plasma samples must be processed on ice immediately with esterase inhibitors. Spontaneous hydrolysis in the tube will invalidate PK data.

-

Toxicity: The alpha-methyl ester may have altered toxicity profiles (e.g., higher CNS penetration or different gut toxicity). Monitor mice for neurological signs (ataxia) which are uncommon with standard MTX.

References

-

Mechanism of Antifol

-

Prodrug Str

-

Role of FPGS in MTX Activity

-

MTX Ester Analogs in Cancer

-

RFC-Independent Uptake

Sources

- 1. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methotrexate transport and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of germline DHFR and FPGS variants on methotrexate metabolism and relapse of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of methotrexate alpha-peptides as prodrugs for activation by enzyme-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methotrexate alpha-methyl ester as a research tool for cancer studies

Application Note: Methotrexate -Methyl Ester as a Mechanistic Probe in Cancer Research

Executive Summary

Methotrexate (MTX) remains a cornerstone chemotherapeutic, yet its efficacy relies on a complex intracellular metabolic activation known as polyglutamylation.[1][2][3] Methotrexate

By esterifying the

-

Isolate the pharmacological effects of the monoglutamate (parent) drug form.

-

Distinguish resistance mechanisms caused by FPGS downregulation versus transporter defects.

-

Investigate transport kinetics independent of intracellular trapping.

This guide provides the theoretical grounding, experimental workflows, and data interpretation frameworks for utilizing MTX-

Mechanistic Principles

The Polyglutamylation Checkpoint

To understand the utility of MTX-

-

Intracellular Retention: The negative charge prevents efflux via ABC transporters.

-

Enhanced Affinity: MTX-Glu

binds more tightly to enzymes like Thymidylate Synthase (TYMS) and ATIC than the parent drug.

The -Methyl Ester Advantage

The enzyme FPGS requires a free

Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between Standard MTX and the

Figure 1: Mechanistic divergence. Standard MTX is retained via FPGS-mediated polyglutamylation.[4] MTX-

Application Note: Dissecting Resistance Mechanisms

Context: A researcher observes that a cancer cell line is resistant to MTX.[5] Question: Is the resistance due to a defect in the transporter (RFC) or a defect in the metabolic activator (FPGS)?

Experimental Logic

By comparing the IC

| Resistance Phenotype | Standard MTX IC | MTX- | Interpretation |

| Wild Type (Sensitive) | Low (e.g., 20 nM) | Moderate (e.g., 2 µM) | Normal FPGS function amplifies MTX potency.[1] Ester is naturally less potent due to lack of retention. |

| FPGS Deficient | High (e.g., 2 µM) | Moderate (e.g., 2 µM) | Loss of FPGS makes MTX behave exactly like the ester.[1] Resistance is metabolic. |

| Transport Deficient | Very High (>10 µM) | Very High (>10 µM) | Neither drug can enter the cell efficiently.[1] |

Protocol: Comparative Cytotoxicity Profiling

Materials

-

Compounds:

-

Cell Culture: Target cancer cell lines (e.g., CCRF-CEM, L1210)[1]

-

Media: RPMI-1640 or DMEM. CRITICAL: Use Dialyzed Fetal Bovine Serum (dFBS) to remove endogenous folates which compete with the drugs.[1]

-

Reagents: MTT or CellTiter-Glo.

Compound Preparation (Storage & Stability)[1][8][9][10][11]

-

Solubility: MTX-

-Me is hydrophobic. Dissolve in anhydrous DMSO to create a 10 mM stock.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Stability: Esters are susceptible to hydrolysis.

-

Do not store aqueous dilutions.[8] Prepare fresh in media immediately before use.

-

Store DMSO stocks at -20°C or -80°C, desiccated.

-

Avoid repeated freeze-thaw cycles (aliquot upon first use).

-

Step-by-Step Workflow

-

Cell Seeding:

-

Seed cells at 3,000–5,000 cells/well in 96-well plates containing media with 10% dialyzed FBS.

-

Allow attachment for 24 hours (adherent) or proceed immediately (suspension).

-

-

Drug Treatment:

-

Prepare serial dilutions (1:3) of both MTX and MTX-

-Me. -

Range: 0.1 nM to 100 µM.

-

Control: DMSO vehicle control (<0.5% final concentration).

-

Technical Note: Ensure the exposure time allows for at least 2-3 cell division cycles (typically 72 hours).

-

-

Incubation:

-

Incubate at 37°C, 5% CO

for 72 hours.

-

-

Viability Assessment:

-

Add MTT reagent (0.5 mg/mL) or CellTiter-Glo reagent.

-

Read absorbance (570 nm) or luminescence.[1]

-

-

Data Analysis:

Application Note: Transport Kinetics (Uptake Assay)

Context: MTX-

Protocol: Radio-labeled Uptake Assay

Note: This is the gold-standard method for kinetic validation.

-

Preparation:

-

Use

-MTX- -

Wash cells (10

cells/mL) in folate-free Transport Buffer (HEPES-buffered saline, pH 7.4).

-

-

Initiation:

-

Add compound (final conc. 1 µM) to cell suspension at 37°C.

-

-

Sampling:

-

At rapid intervals (30s, 60s, 2 min, 5 min), remove aliquots.

-

Quench: Immediately inject aliquot into ice-cold Transport Buffer to stop transport.

-

-

Separation:

-

Centrifuge through an oil layer (dibutyl phthalate/mineral oil mix) to separate cells from extracellular hot media.[1]

-

Alternative: Rapid vacuum filtration over glass-fiber filters.

-

-

Quantification:

-

Lyse cell pellet.

-

Measure radioactivity via Liquid Scintillation Counting (LSC).[1]

-

-

Self-Validation Check:

-

Perform HPLC on the lysate of the longest time point.

-

Success Criteria: The radioactivity should co-elute with the MTX-

-Me standard, not MTX. If you see significant MTX, intracellular hydrolysis has occurred, invalidating the "transport-only" assumption.[1]

-

References

-

Rosowsky, A., & Yu, C. S. (1983). Methotrexate analogues.[1] 18. Enhancement of the antitumor effect of methotrexate and 3',5'-dichloromethotrexate by the use of lipid-soluble diesters.[9] Journal of Medicinal Chemistry, 26(10), 1448-1452.[1][9]

-

Goldman, I. D., & Matherly, L. H. (1985). The cellular pharmacology of methotrexate.[1] Pharmacology & Therapeutics, 28(1), 77-102.[1]

-

Chabner, B. A., et al. (1985). Polyglutamation of methotrexate.[1] Is methotrexate a prodrug? Journal of Clinical Investigation, 76(3), 907–912.[1]

-

BenchChem. Methotrexate Technical Support & Protocols. [1]

-

Cayman Chemical. Methotrexate Product Information and Stability Data.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Methotrexate analogues. 18. Enhancement of the antitumor effect of methotrexate and 3',5'-dichloromethotrexate by the use of lipid-soluble diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

Formulation of Methotrexate alpha-methyl ester for experimental use

Formulation and Characterization of Methotrexate -Methyl Ester (MTX- -OMe)

Content Type: Application Note & Protocol Guide

Subject: Experimental Formulation, Quality Control, and Biological Validation of MTX-

Introduction & Core Rationale

Methotrexate

Critical Mechanism of Action

It is imperative to understand that MTX-

-

Transport: It enters the cell independently of the RFC.

-

Activation: The

-carboxyl group is essential for high-affinity binding to Dihydrofolate Reductase (DHFR) (specifically interacting with Arg57 in the active site). Esterification at this position reduces DHFR affinity by orders of magnitude. -

Hydrolysis: Intracellular carboxylesterases must hydrolyze the ester back to the free

-carboxyl (active MTX) to exert cytotoxic effects.

Primary Application: This compound is the "Gold Standard" probe for distinguishing between transport-mediated resistance (RFC defects) and intracellular metabolic resistance (DHFR amplification or polyglutamylation defects).

Chemical Properties & Stability Profile[1][2][3]

| Property | Specification | Experimental Implication |

| Molecular Weight | ~468.5 g/mol | Heavier than MTX (454.4 g/mol ). |

| Solubility (Water) | Very Low (< 0.1 mg/mL) | Do not attempt direct aqueous dissolution. |

| Solubility (DMSO) | High (> 20 mg/mL) | Preferred solvent for stock solutions. |

| Stability (Solid) | Light/Moisture Sensitive | Store at -20°C, desiccated, protected from light. |

| Stability (Solution) | Hydrolysis-prone | The ester bond is labile in basic pH and prolonged aqueous exposure. |

Protocol 1: Stock Solution Formulation

Objective: Create a stable, high-concentration stock solution free of hydrolysis products.

Materials

-

MTX-

-OMe solid (Verified purity >95%). -

Dimethyl Sulfoxide (DMSO), Anhydrous (Grade

99.9%). -

Amber glass vials (Silanized preferred to minimize surface adsorption).

Methodology

-

Environment: Work in a dim-light environment to prevent pteridine ring photodegradation.

-

Weighing: Weigh 5.0 mg of MTX-

-OMe into a sterile amber vial. -

Dissolution: Add 1.067 mL of Anhydrous DMSO to achieve a 10 mM stock concentration.

-

Note: Adjust volume based on exact weight. Formula:

-

-